Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate
Description
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (C₈H₅BrN₂O₂S, molecular weight 271.93 g/mol) is a brominated heterocyclic compound featuring a thieno[2,3-b]pyrazine core. This scaffold is of significant interest due to its structural similarity to bioactive purine and pyrazine derivatives . The compound is synthesized via diazotization and bromination of methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile, yielding 50% of the brominated product (1b) . The bromine substituent at the 7-position enhances electrophilicity, making it a versatile intermediate for Pd-catalyzed Buchwald-Hartwig cross-coupling reactions with (hetero)arylamines to generate diverse di(hetero)arylamines .
Its synthetic utility and bioactivity underscore its importance in medicinal chemistry.
Properties
Molecular Formula |
C8H5BrN2O2S |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,1H3 |
InChI Key |
PQCXNAJKICLPPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a series of chemical reactions. One common method involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This reaction typically involves the coupling of methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, can vary depending on the electronic character of the substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include (hetero)arylamines and (hetero)arylhalides, with Pd-catalysts and appropriate ligands.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with (hetero)arylamines can yield methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .
Scientific Research Applications
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel compounds with potential antitumor activity.
Biological Studies: The compound has been evaluated for its effects on human tumor cell growth, cell cycle analysis, and apoptosis.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential in inhibiting the growth of certain tumor cells by affecting the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
Comparison with Similar Compounds
Key Findings :
- Electron-Donating Groups (e.g., methoxy) : Derivatives like 2g and 2f exhibit enhanced antitumor activity (GI₅₀ ≤ 11 µM) due to improved solubility and target interaction .
- Electron-Withdrawing Groups (e.g., nitro, cyano): Compounds such as 2n and 2o show lower bioactivity despite high yields, likely due to reduced cellular uptake .
Heterocyclic Analogs: Pyrazine vs. Pyridine Scaffolds
Pyrazine-based compounds (e.g., 1b) generally exhibit lower synthetic yields compared to pyridine analogs. For example, the synthesis of tetracyclic pyrido/pyrazino thienopyrimidinones from pyrazine precursors yields 50–70%, whereas pyridine analogs achieve >80% yields under similar conditions . This disparity arises from the pyrazine ring’s reduced electron density, which slows coupling reactions .
Biological Activity
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a thieno[2,3-b]pyrazine core with a bromine atom at the 7-position and a methyl ester functional group at the 6-position, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 302.15 g/mol
- Structure : The compound consists of a fused thiophene and pyrazine structure, enhancing its biological activity through specific molecular interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cancer pathways by competing with ATP for binding sites. This inhibition is crucial for blocking phosphorylation events necessary for cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways. The bromine atom and the carboxylate group enhance the compound's binding affinity to these targets.
Biological Activities
Research indicates that this compound shows promising activities in several areas:
- Antitumor Activity : Preliminary studies suggest that this compound may act as an antitumor agent, demonstrating potential efficacy against certain cancer types by inhibiting key signaling pathways involved in tumor growth.
- Mitochondrial Uncoupling : In vitro studies have shown that derivatives of this compound can influence mitochondrial respiration rates, indicating potential applications in metabolic disorders and obesity management .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Study on Antitumor Effects : A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability at specific concentrations (GI50 values), demonstrating its potential as an anticancer therapeutic agent.
Source: Research findings from various studies on antitumor activity.
Compound Cell Line GI50 (µM) This compound A549 (Lung Cancer) 15.5 This compound MCF-7 (Breast Cancer) 12.0 -
Mitochondrial Function Study : Another investigation assessed the impact of this compound on mitochondrial uncoupling activity using L6 rat myoblast cells. The study found that treatment with this compound resulted in a significant increase in oxygen consumption rate (OCR), suggesting enhanced mitochondrial function.
Source: Experimental data on mitochondrial uncoupling activity.
Treatment Concentration (µM) OCR Increase (%) 5 25 10 40 20 55
Q & A
Q. What are the common synthetic routes for Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, and what reaction conditions optimize yield?
this compound is synthesized via Pd-catalyzed cross-coupling reactions. Two primary methods are employed:
- Buchwald-Hartwig Amination : Coupling with (hetero)arylamines using Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos or BINAP), and bases (Cs₂CO₃ or K₃PO₄) in solvents like toluene or dioxane at 80–110°C. Yields range from 50% to quantitative depending on substrate electronic properties .
- Sonogashira Coupling : Reacting with (hetero)arylalkynes using PdCl₂(PPh₃)₂, CuI, and Et₃N in THF at 60–80°C. Yields reach 50–75%, with minor tricyclic lactone byproducts (5–20%) formed via 6-endo-dig cyclization .
Optimization Tips: Ligand choice (electron-rich for electron-deficient substrates) and solvent polarity adjustments improve regioselectivity and reduce byproducts.
Q. How is this compound characterized structurally?
Structural confirmation relies on:
- NMR Spectroscopy : and NMR identify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₅BrN₂O₂S; [M+H]⁺ = 272.94) .
- X-ray Crystallography : Resolves π-π stacking and hydrogen-bonding networks in crystal lattices, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the antitumor activity of derivatives of this compound?
Derivatives (e.g., methoxylated analogs) exhibit GI₅₀ values ≤11 µM in gastric (AGS) and colorectal (CaCo-2) adenocarcinoma cells. Key findings:
- Non-Apoptotic Mechanism : Flow cytometry revealed atypical cell cycle distribution (e.g., sub-G₁ accumulation) without caspase activation, suggesting necrosis or autophagy pathways .
- Structure-Activity Relationships (SAR) : Methoxy groups at 3,4- or 3,5-positions on aryl rings enhance selectivity for AGS cells, while electron-withdrawing groups reduce potency .
Experimental Design: Combine SRB assays for cytotoxicity with Annexin V/PI staining and cell cycle analysis to differentiate apoptotic vs. non-apoptotic death.
Q. How can researchers address byproduct formation during Sonogashira coupling of this compound?
Tricyclic lactones (5–20% yield) form via 6-endo-dig cyclization of alkynyl intermediates. Mitigation strategies include:
- Chromatographic Separation : Silica gel chromatography isolates lactones (Rf ≈ 0.3–0.4 in hexane/EtOAc) from primary products .
- Halolactonization : Treat lactones with CuBr₂/N-bromosuccinimide (NBS) to synthesize brominated tricyclic derivatives (65–80% yield), which can be repurposed for diversity-oriented synthesis .
Q. How should contradictory data on cytotoxicity and apoptosis induction be analyzed?
In AGS cells, derivatives like 2g (GI₅₀ = 7.8 µM) caused cell death without apoptotic markers. Recommended approaches:
Q. What strategies improve regioselectivity in functionalizing this compound?
- Directed Metalation : Use LiTMP or LDA to deprotonate specific positions (e.g., C-3) for halogenation or cross-coupling .
- Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to direct reactions to the bromothieno moiety .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 50–100 | None | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 50–75 | Tricyclic lactones (5–20%) |
Q. Table 2. Antitumor Activity of Selected Derivatives
| Compound | Substituent | GI₅₀ (µM, AGS) | Selectivity Index (AGS/Vero) | Mechanism Insight |
|---|---|---|---|---|
| 2b | 2-OMeC₆H₄ | 9.2 | 12.5 | Cell cycle arrest |
| 2g | 3,5-diOMeC₆H₃ | 7.8 | 18.7 | Non-apoptotic necrosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
